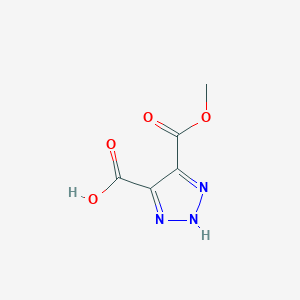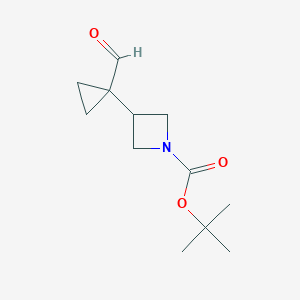
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid (MCTC) is an organic compound that has been widely studied in recent years due to its potential applications in organic synthesis, medicinal chemistry, and biochemistry. MCTC is an important building block in the synthesis of heterocyclic compounds and is used in a variety of industrial and research applications. In
Wissenschaftliche Forschungsanwendungen
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in a variety of scientific research applications, such as medicinal chemistry, organic synthesis, and biochemistry. In medicinal chemistry, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in the synthesis of novel heterocyclic compounds with potential therapeutic effects. In organic synthesis, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used as a building block in the synthesis of a variety of compounds, including polymers, dyes, and pharmaceuticals. In biochemistry, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been used in the synthesis of compounds with potential therapeutic effects, such as inhibitors of enzyme activity and modulators of gene expression.
Wirkmechanismus
The mechanism of action of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is not yet fully understood. However, it is believed that 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid acts as a nucleophile, forming a covalent bond with the electrophilic center of a substrate molecule. This covalent bond is then broken, resulting in an altered configuration of the substrate molecule. This altered configuration can then lead to changes in the biochemical and physiological properties of the molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid are not yet fully understood. However, it has been suggested that 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid may act as an inhibitor of enzyme activity and as a modulator of gene expression. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid has been shown to have a protective effect on cells, as it can reduce the toxicity of certain compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments has several advantages. 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is relatively inexpensive and can be synthesized using a variety of methods. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid is relatively stable and can be stored for long periods of time. However, there are also some limitations to the use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in laboratory experiments. 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be toxic and can cause irritation to the skin and eyes if not handled properly. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be difficult to purify and can be contaminated with other compounds.
Zukünftige Richtungen
The use of 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid in scientific research is still in its early stages and there are many potential future directions for the use of this compound. For example, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to synthesize novel heterocyclic compounds with potential therapeutic effects. In addition, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to develop inhibitors of enzyme activity or modulators of gene expression. Finally, 4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid could be used to develop compounds with protective effects on cells.
Synthesemethoden
4-(methoxycarbonyl)-1H-1,2,3-triazole-5-carboxylic acid can be synthesized using a variety of methods, including the Mitsunobu reaction, the Ugi reaction, and the Biginelli reaction. The Mitsunobu reaction involves the reaction of an alcohol and a phosphine oxide in the presence of a base, such as sodium hydroxide or potassium carbonate, to form an intermediate which then undergoes a nucleophilic substitution reaction to form a new compound. The Ugi reaction involves the reaction of an aldehyde, an isocyanide, and an amine to form a new compound. The Biginelli reaction involves the reaction of an aldehyde, an amine, and an acid in the presence of a base, such as sodium hydroxide or potassium carbonate, to form a new compound.
Eigenschaften
IUPAC Name |
5-methoxycarbonyl-2H-triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-12-5(11)3-2(4(9)10)6-8-7-3/h1H3,(H,9,10)(H,6,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWLHMIZTBDCEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNN=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methoxycarbonyl-2H-triazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-methoxy-4-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B6601455.png)




![tert-butyl N-{3-aminobicyclo[3.1.0]hexan-6-yl}carbamate, Mixture of diastereomers](/img/structure/B6601502.png)
![5-chloro-6-methoxypyrazolo[1,5-a]pyrimidine](/img/structure/B6601508.png)
![methyl 6-chloroimidazo[1,2-b]pyridazine-8-carboxylate](/img/structure/B6601512.png)


![10-chloro-13-nitro-2-oxa-9-azatricyclo[9.4.0.0,3,8]pentadeca-1(15),3,5,7,9,11,13-heptaene](/img/structure/B6601537.png)


![methyl 1H-pyrazolo[3,4-b]pyrazine-5-carboxylate](/img/structure/B6601565.png)